molecular formula C12H14ClNSn B3039874 3-Chloro-6-(trimethylstannyl)isoquinoline CAS No. 1380613-06-8

3-Chloro-6-(trimethylstannyl)isoquinoline

Cat. No.: B3039874
CAS No.: 1380613-06-8
M. Wt: 326.4 g/mol
InChI Key: OFBJHTOJLARMTF-UHFFFAOYSA-N
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Description

3-Chloro-6-(trimethylstannyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their diverse biological activities. The presence of the chloro and trimethylstannyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(trimethylstannyl)isoquinoline typically involves the introduction of the chloro and trimethylstannyl groups onto the isoquinoline core. One common method is through the use of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which involves the reaction of an organotin compound with an aryl halide. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents is optimized for cost-effectiveness and efficiency. The process may also include steps for purification and quality control to ensure the final product meets the required standards for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(trimethylstannyl)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-6-(trimethylstannyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trimethylstannyl)isoquinoline involves its ability to participate in various chemical reactions due to the presence of reactive chloro and trimethylstannyl groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisoquinoline: Lacks the trimethylstannyl group, making it less versatile in cross-coupling reactions.

    6-(Trimethylstannyl)isoquinoline: Lacks the chloro group, affecting its reactivity in substitution reactions.

Uniqueness

3-Chloro-6-(trimethylstannyl)isoquinoline is unique due to the presence of both chloro and trimethylstannyl groups, which provide a combination of reactivity in both substitution and coupling reactions. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Properties

IUPAC Name

(3-chloroisoquinolin-6-yl)-trimethylstannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN.3CH3.Sn/c10-9-5-7-3-1-2-4-8(7)6-11-9;;;;/h2-6H;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBJHTOJLARMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC2=CC(=NC=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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